5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine
Beschreibung
Significance as a Tyrosyl Adenylate Analog
TyrSA's primary role in research is as a structural and functional mimic of tyrosyl-adenylate, the activated form of the amino acid tyrosine. This analog is crucial for detailed biochemical and structural studies of the enzymes that produce and utilize this intermediate.
The natural intermediate, tyrosyl-adenylate, is formed within the active site of tyrosyl-tRNA synthetase (TyrRS) through the reaction of tyrosine and ATP. This intermediate contains a high-energy mixed anhydride (B1165640) bond (a phospho-anhydride bond) which is highly susceptible to hydrolysis. This inherent instability makes it challenging to study the enzyme-intermediate complex directly.
TyrSA overcomes this limitation by replacing the labile phospho-anhydride linkage with a stable sulfamoyl group (-SO2-NH-). The sulfamoyl bond is isosteric to the phosphate (B84403) group, meaning it has a similar size and shape, allowing it to fit within the enzyme's active site. However, it is chemically robust and resistant to hydrolysis. This stability allows researchers to "trap" the enzyme in its intermediate state for extended periods, facilitating detailed structural and functional analyses.
The ability of TyrSA to act as a stable mimic of the natural tyrosyl-adenylate intermediate has made it an invaluable tool in structural biology. For instance, the crystal structure of Leishmania donovani tyrosyl-tRNA synthetase (LdTyrRS) was successfully determined in a complex with TyrSA. nih.gov This structural analysis provided a detailed snapshot of how the enzyme recognizes and binds the activated tyrosine intermediate, revealing key interactions within the active site. nih.govnih.gov
Similarly, other non-hydrolyzable analogs, such as Tyr-AMPN, have been used to determine the crystal structure of Saccharomyces cerevisiae tyrosyl-tRNA synthetase (SceTyrRS) in complex with its cognate tRNA. nih.gov These studies, enabled by stable intermediates like TyrSA, provide critical insights into the precise molecular mechanisms that govern substrate recognition and catalysis by aaRSs.
Context within Aminoacyl-tRNA Synthetase Research
The development and application of TyrSA are deeply rooted in the broader field of aminoacyl-tRNA synthetase research, which is fundamental to our understanding of how the genetic code is accurately translated.
Aminoacyl-tRNA synthetases are a family of essential enzymes responsible for the "first step" of protein synthesis: the attachment of the correct amino acid to its corresponding tRNA molecule. nih.gov This process, known as tRNA charging, is critical for the accuracy of protein translation. If an incorrect amino acid is attached to a tRNA, it will be incorporated into a growing polypeptide chain at the ribosome, potentially leading to a non-functional or even harmful protein. Therefore, the high fidelity of aaRSs is paramount for maintaining cellular function. nih.gov
The charging of a tRNA molecule by an aaRS occurs in a two-step reaction. In the first step, the enzyme catalyzes the activation of a specific amino acid using a molecule of adenosine (B11128) triphosphate (ATP). This reaction results in the formation of a high-energy aminoacyl-adenylate intermediate and the release of pyrophosphate. In the second step, the activated amino acid is transferred from the aminoacyl-adenylate to the 3' end of the cognate tRNA molecule, releasing adenosine monophosphate (AMP). youtube.com The aminoacyl-adenylate intermediate is central to this process, and molecules like TyrSA that mimic this intermediate are therefore essential for dissecting the catalytic mechanism of aaRSs.
Detailed Research Findings
The utility of sulfamoyl adenosine analogs as inhibitors and research tools for aminoacyl-tRNA synthetases is well-documented. The following table presents inhibitory data for TyrSA and a related compound against their respective aaRS targets.
| Compound | Target Enzyme | Organism | Inhibition Data |
| 5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine (TyrSA) | Tyrosyl-tRNA synthetase (LdTyrRS) | Leishmania donovani | IC₅₀ = 0.69 nM nih.gov |
| Adenosine analog c6 | Tyrosyl-tRNA synthetase | Pseudomonas aeruginosa | IC₅₀ = 0.8 ± 0.07 µM nih.gov |
Structure
3D Structure
Eigenschaften
Molekularformel |
C19H23N7O8S |
|---|---|
Molekulargewicht |
509.5 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]sulfamate |
InChI |
InChI=1S/C19H23N7O8S/c20-11(5-9-1-3-10(27)4-2-9)18(30)25-35(31,32)33-6-12-14(28)15(29)19(34-12)26-8-24-13-16(21)22-7-23-17(13)26/h1-4,7-8,11-12,14-15,19,27-29H,5-6,20H2,(H,25,30)(H2,21,22,23)/t11-,12+,14+,15+,19+/m0/s1 |
InChI-Schlüssel |
MJZAZMKENKZBAJ-QTOWJTHWSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N)O |
Herkunft des Produkts |
United States |
Mechanism of Enzyme Inhibition by 5 O N L Tyrosyl Sulfamoyl Adenosine
Competitive Inhibition of Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases are essential enzymes responsible for the crucial first step of protein synthesis: the attachment of a specific amino acid to its corresponding tRNA molecule. This process occurs in two steps, the first of which is the activation of the amino acid with ATP to form an aminoacyl-adenylate (aa-AMP) intermediate. Tyr-SA and its analogues are designed to mimic this high-energy intermediate, binding tightly to the active site of the enzyme and preventing the natural substrate from binding, thus competitively inhibiting the enzyme.
Inhibition of Tyrosyl-tRNA Synthetase (TyrRS)
As its name suggests, 5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine is a particularly effective inhibitor of Tyrosyl-tRNA Synthetase (TyrRS). nih.gov TyrRS is a class I aaRS, although it functions as a dimer, a characteristic more common in class II synthetases. embopress.org The sulfamoyl group in Tyr-SA is a non-hydrolyzable replacement for the phosphate (B84403) group in the natural tyrosyl-adenylate intermediate, allowing it to occupy the active site without proceeding to the second step of the reaction, the transfer of the amino acid to the tRNA. consensus.app This leads to potent, competitive inhibition of the enzyme. nih.gov
Studies have shown that analogues of adenosine (B11128) can be effective inhibitors of TyrRS. nih.gov For example, certain synthetic adenosine analogs have demonstrated significant antibacterial potency by targeting TyrRS, with IC50 values in the low micromolar range. nih.gov The structure-activity relationship of these inhibitors indicates that modifications to the phenylacetyl moiety can significantly influence their affinity for the enzyme. nih.gov
| Inhibitor | Target Enzyme | Inhibition Constant (IC50) | Mode of Inhibition |
|---|---|---|---|
| Synthetic adenosine analog (compound c6) | Pseudomonas aeruginosa Tyrosyl-tRNA synthetase | 0.8 ± 0.07 μM | Competitive with ATP nih.govsigmaaldrich.com |
| BCD37H06 | Pseudomonas aeruginosa TyrRS-S | 24 μM | Other than substrate competition sigmaaldrich.com |
| BCD38C11 | Pseudomonas aeruginosa TyrRS-S | 71 μM | Competitive with ATP sigmaaldrich.com |
| BCD38C11 | Pseudomonas aeruginosa TyrRS-Z | 241 μM | Competitive with ATP sigmaaldrich.com |
| BCD49D09 | Pseudomonas aeruginosa TyrRS-S | 65 μM | Competitive with ATP sigmaaldrich.com |
| BCD54B04 | Pseudomonas aeruginosa TyrRS-S | 50 μM | Other than substrate competition sigmaaldrich.com |
Inhibition of Other Class I Aminoacyl-tRNA Synthetases
The inhibitory action of sulfamoyl adenosine analogues is not limited to TyrRS. The general structure of 5'-O-[N-(aminoacyl)sulfamoyl]adenosine (aaSA) serves as a versatile scaffold for designing inhibitors against various class I aaRSs. consensus.app These synthetases, which include those for arginine, cysteine, glutamic acid, glutamine, isoleucine, leucine, methionine, tryptophan, and valine, all share a similar catalytic mechanism involving the formation of an aa-AMP intermediate. wikipedia.org
For instance, 5'-O-[N-(threonyl)sulfamoyl]adenosine is a known competitive inhibitor of Threonyl-tRNA synthetase (ThrRS). semanticscholar.orgdrugbank.com Similarly, 5'-O-[(L-isoleucyl)sulfamoyl]adenosine (Ile-AMS) has been synthesized and used to study the inhibition of Isoleucyl-tRNA synthetase (IleRS). nih.gov The specificity of these inhibitors is determined by the aminoacyl moiety, which corresponds to the specific amino acid substrate of the target aaRS.
Inhibition of Class II Aminoacyl-tRNA Synthetases by Sulfamoyl Adenosine Analogs
Class II aminoacyl-tRNA synthetases, which include the synthetases for alanine, asparagine, aspartic acid, glycine, histidine, lysine, phenylalanine, proline, serine, and threonine, possess a different catalytic domain architecture compared to class I enzymes. wikipedia.org However, the fundamental two-step mechanism of amino acid activation via an adenylate intermediate is conserved. youtube.com This conservation makes them susceptible to inhibition by appropriately designed sulfamoyl adenosine analogues.
For example, 5'-O-(L-serylsulfamoyl)adenosine has been studied as an inhibitor of Seryl-tRNA synthetase (SerRS). drugbank.com Likewise, 5'-O-(N-(alanyl)sulfamoyl)adenosine targets Alanyl-tRNA synthetase (AlaRS). drugbank.com The design of these inhibitors follows the same principle of mimicking the aminoacyl-adenylate intermediate, demonstrating the broad applicability of the sulfamoyl adenosine scaffold in targeting this essential family of enzymes.
Interactions with Adenylate-Forming Enzymes Beyond aaRSs
The formation of an adenylate intermediate is a common strategy in biochemistry to activate a carboxylate group for subsequent reaction. This mechanism is employed by a large superfamily of enzymes known as adenylate-forming enzymes, which are involved in a wide array of metabolic pathways. nih.govresearchgate.net The inhibitory strategy of using sulfamoyl adenosine analogues has been successfully extended to target these enzymes as well.
Inhibition of Siderophore Biosynthesis Enzymes (e.g., MbtA, MenE)
Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to acquire iron, an essential nutrient. nih.gov The biosynthesis of many siderophores involves adenylate-forming enzymes. A key example is MbtA, an enzyme involved in the biosynthesis of mycobactins, the siderophores of Mycobacterium tuberculosis. nih.govnih.gov 5'-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS) and its analogues are potent inhibitors of MbtA. nih.govnih.govuchicago.edu These inhibitors act as bisubstrate analogues, mimicking the salicyl-AMP intermediate, and have shown impressive activity against whole-cell M. tuberculosis under iron-deficient conditions. nih.gov The inhibition is reversible and competitive with respect to both salicylic (B10762653) acid and ATP. nih.gov
Another important target in this category is MenE, an o-succinylbenzoate-CoA synthetase required for the biosynthesis of menaquinone, a vital component of the bacterial electron transport chain. nih.gov Acyl-sulfamoyl adenosine (acyl-AMS) analogues have been developed as potent inhibitors of MenE. nih.gov For instance, OSB-AMS, an acyl adenylate analogue, inhibits E. coli MenE with a low nanomolar IC50 value. nih.gov
| Inhibitor | Target Enzyme | Organism | Inhibition Constant | Mode of Inhibition |
|---|---|---|---|---|
| 5'-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS) | MbtA | Mycobacterium tuberculosis | Ki = 55 pM | Competitive with salicylic acid and ATP nih.gov |
| OSB-AMS | MenE | Escherichia coli | IC50 = 24 ± 3 nM | Mimic of acyl adenylate intermediate nih.gov |
| m-phenyl ether-linked analogue (5) | MenE | Escherichia coli | IC50 = 8 μM; Kd = 244 nM | Non-acyl sulfamate (B1201201) inhibitor nih.gov |
Other Relevant Adenylate-Forming Enzyme Targets
The principle of using sulfamoyl adenosine analogues extends to other adenylate-forming enzymes that are crucial for various biological processes. These enzymes catalyze the ATP-dependent activation of a carboxylic acid substrate to form a reactive acyl-adenylate intermediate. researchgate.net
For example, fatty acyl-CoA synthetases (FACLs) and fatty acyl-AMP ligases (FAALs) in mycobacteria are involved in fatty acid metabolism and are essential for the survival of the pathogen. researchgate.net Inhibitors such as 5'-O-[N-(dodecanoyl)sulfamoyl]adenosine have been shown to inhibit these enzymes, highlighting the potential for developing novel therapeutics targeting bacterial lipid metabolism. researchgate.net
The broad applicability of this class of inhibitors stems from the conserved mechanism of adenylate formation across this enzyme superfamily. By modifying the acyl group of the sulfamoyl adenosine, specificity for different adenylate-forming enzymes can be achieved, opening up avenues for the development of targeted inhibitors for a wide range of biological targets.
Enzyme Kinetics and Inhibitory Potency
The inhibitory power of a compound is quantified through the study of its enzyme kinetics. For this compound and its analogs, understanding these kinetics is crucial for elucidating their mechanism of action and potential as therapeutic agents.
Determination of Dissociation (Kd) and Inhibition (Ki) Constants
The dissociation constant (Kd) and the inhibition constant (Ki) are key parameters that describe the affinity of an inhibitor for its target enzyme. While specific Kd and Ki values for this compound are not extensively reported in the literature, the methodology for their determination has been well-established through studies of closely related analogs, such as 5'-O-[N-(Salicyl)sulfamoyl]adenosine, which targets the enzyme MbtA in Mycobacterium tuberculosis. MbtA is an adenylating enzyme critical for the biosynthesis of mycobactins, which are siderophores essential for iron acquisition by the bacterium. nih.gov
The inhibitors in this class have been shown to exhibit reversible and competitive inhibition with respect to both ATP and the acyl substrate of the target enzyme. nih.gov The apparent inhibition constants (Kiapp) are typically determined by fitting concentration-response data to either the Hill equation or the Morrison equation, the latter being employed for inhibitors that exhibit tight-binding behavior. nih.gov
For instance, the Ki of the parent inhibitor, 5'-O-[N-(Salicyl)sulfamoyl]adenosine, was determined to be 6.6 nM when measured at high concentrations of salicylic acid (250 μM) and ATP (10 mM). nih.gov However, when accounting for the competitive substrate, the true Ki is estimated to be significantly lower, in the picomolar range (55 pM), highlighting the potent nature of these inhibitors. nih.gov It is important to note that aminoacyl replacements for the salicyl group, such as the L-tyrosyl moiety, have been reported to be less well-tolerated, suggesting they may exhibit different inhibitory potencies. nih.gov
Table 1: Illustrative Inhibition Data for a Related Compound
| Compound | Target Enzyme | Inhibition Type | Apparent Ki (Kiapp) | Calculated True Ki | Reference |
|---|---|---|---|---|---|
| 5'-O-[N-(Salicyl)sulfamoyl]adenosine | MbtA | Reversible, Competitive | 6.6 nM | 55 pM | nih.gov |
Characterization of Tight-Binding Inhibition
A significant characteristic of the 5'-O-[(N-acyl)sulfamoyl]adenosine class of inhibitors, including the L-tyrosyl derivative, is their propensity for tight-binding inhibition. nih.gov This occurs when the concentration of the inhibitor required to produce a significant effect is comparable to the concentration of the enzyme in the assay. In such cases, the standard Michaelis-Menten kinetics assumptions are no longer valid, and specialized equations, such as the Morrison equation for tight-binding inhibitors, are required to accurately determine the inhibition constants. nih.gov
The tight-binding nature of these compounds has posed challenges for the precise determination of their Ki values using traditional steady-state kinetic methods. nih.gov This is because a substantial portion of the inhibitor is bound to the enzyme, reducing the effective concentration of the free inhibitor. Active-site titration with a potent inhibitor is often used to determine the active enzyme concentration, which is a critical parameter for the accurate analysis of tight-binding inhibition. nih.gov The characterization of these inhibitors as tight-binding underscores their high affinity for the target enzyme's active site.
Structural Biology and Molecular Recognition of 5 O N L Tyrosyl Sulfamoyl Adenosine
Co-crystal Structures with Target Enzymes
High-resolution X-ray crystallography has provided invaluable atomic-level details of how these inhibitors bind to the active sites of their target enzymes. These structures reveal the key interactions that contribute to their high affinity and specificity.
Escherichia coli Tyrosyl-tRNA Synthetase Complexes
The co-crystal structure of Escherichia coli tyrosyl-tRNA synthetase (EcTyrRS) in complex with 5'-O-[N-(L-tyrosyl)sulfamoyl]-cytidine, a close analog of TyrSA, has been determined, shedding light on the binding mode of this class of inhibitors. pdbj.org Although the wild-type TyrRS does not efficiently recognize 3-iodo-l-tyrosine, engineered mutants have been created to enhance binding. nih.gov The crystal structure of Bacillus stearothermophilus TyrRS, which shares significant sequence identity with its E. coli counterpart, in a complex with a tyrosyl-adenylate analogue, has been instrumental in guiding these engineering efforts. nih.gov In this structure, the hydroxyl group of the tyrosine moiety forms hydrogen bonds with the side chains of Tyr-34 and Asp-176. nih.gov The active site residues Gly-70, Thr-73, Asn-123, Gln-173, and Gln-189 are also in close proximity to the tyrosine ring, defining the binding pocket. nih.gov
| PDB ID | Enzyme | Ligand | Resolution (Å) | Key Interacting Residues |
| 6HB5 | E. coli Tyrosyl-tRNA Synthetase | 5'-O-[N-(L-Tyrosyl)sulfamoyl]-cytidine | Not Specified | Not explicitly detailed in the provided context. |
| Not Specified | B. stearothermophilus Tyrosyl-tRNA Synthetase | Tyrosyl-adenylate analogue | Not Specified | Tyr-34, Asp-176, Gly-70, Thr-73, Asn-123, Gln-173, Gln-189 |
Leishmania donovani Tyrosyl-tRNA Synthetase Complexes
The crystal structure of Leishmania donovani tyrosyl-tRNA synthetase (LdTyrRS) has been solved in a complex with TyrSA at a resolution of 2.75 Å. nih.govnih.gov This structure was obtained with the aid of a nanobody that served as a crystallization chaperone. nih.govnih.gov TyrSA was found to occupy the active site, engaging in numerous interactions within the tyrosine and adenine (B156593) binding pockets. nih.govpdbj.org A notable feature of the LdTyrRS structure is the presence of an "extra pocket" (EP) near the adenine binding region, which is absent in the homologous human enzymes. nih.govpdbj.org This structural difference presents a promising avenue for the design of selective inhibitors against this pathogenic protozoan. nih.govpdbj.org TyrSA binds tightly to LdTyrRS, with a reported IC50 of 0.69 nM. nih.gov
| PDB ID | Enzyme | Ligand | Resolution (Å) | Key Features |
| 5USF | Leishmania donovani Tyrosyl-tRNA Synthetase | 5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine (TyrSA) | 2.75 | Presence of an "extra pocket" (EP) near the adenine binding site, offering a basis for selective inhibitor design. nih.govpdbj.org |
Thermus thermophilus Phenylalanyl-tRNA Synthetase Complexes
The crystal structure of Thermus thermophilus phenylalanyl-tRNA synthetase (TthPheRS) in complex with TyrSA has been determined at a resolution of 2.60 Å. nih.govrcsb.org This enzyme has a (αβ)2 subunit organization. nih.gov The structure reveals the detailed interactions between the inhibitor and the active site residues of the enzyme. nih.govrcsb.org
| PDB ID | Enzyme | Ligand | Resolution (Å) |
| 2ALY | Thermus thermophilus Phenylalanyl-tRNA Synthetase | This compound (TyrSA) | 2.60 rcsb.org |
Pyrococcus horikoshii Seryl-tRNA Synthetase Complexes
The crystal structure of seryl-tRNA synthetase (SerRS) from the archaeon Pyrococcus horikoshii has been solved in complex with 5'-O-[N-(L-seryl)-sulfamoyl]-adenosine (SerSA), a seryl analog of TyrSA, at a resolution of 2.6 Å. tandfonline.com The study revealed that P. horikoshii SerRS recognizes the seryl and adenylate moieties in a manner similar to bacterial and mitochondrial SerRSs. tandfonline.com The structure also highlighted an archaea-specific insertion that contributes to the formation of a basic channel leading to the active site. tandfonline.com
| PDB ID | Enzyme | Ligand | Resolution (Å) | Key Findings |
| Not Specified | Pyrococcus horikoshii Seryl-tRNA Synthetase | 5'-O-[N-(L-Seryl)-sulfamoyl]-adenosine (SerSA) | 2.6 | Recognition of the ligand is similar to bacterial and mitochondrial counterparts; an archaea-specific insertion forms a channel to the active site. tandfonline.com |
Arachaeoglobus fulgidus Alanyl-tRNA Synthetase Complexes (for Ala-SA)
While the specific co-crystal structure of Arachaeoglobus fulgidus alanyl-tRNA synthetase (AlaRS) with 5'-O-[N-(L-alanyl)sulfamoyl]adenosine (Ala-SA) is not detailed in the provided search results, extensive structural work has been performed on fragments of this enzyme. The N-terminal fragment has been crystallized, and a 3.7 Å resolution dataset has been collected. nih.gov These crystals belong to the tetragonal space group P4₁ or P4₃. nih.gov The C-terminal dimerization domain has also been crystallized. nih.gov Structural studies of the N-terminal fragment of the related Aquifex aeolicus AlaRS in complex with amino acids have provided insights into how the active site recognizes alanine. nih.gov
| Enzyme | Fragment | Resolution (Å) | Space Group |
| Arachaeoglobus fulgidus Alanyl-tRNA Synthetase | N-terminal fragment | 3.7 | P4₁ or P4₃ |
Escherichia coli MenE Complexes (for acyl-AMS analogs)
The adenylate-forming enzyme MenE, an o-succinylbenzoate-CoA synthetase from E. coli, is a target for acyl-sulfamoyladenosine (acyl-AMS) inhibitors. nih.gov The co-crystal structure of E. coli MenE (R195K mutant) with OSB-AMS, an acyl-AMS analog, has been determined. osti.gov More recently, the co-crystal structure of wild-type E. coli MenE with a non-acyl sulfamate (B1201201) inhibitor, a m-phenyl ether analogue, was solved at 1.8 Å resolution. osti.govacs.org This structure revealed that the C-terminal lobe of the enzyme adopts a "slightly open" conformation, in contrast to the "closed" conformation observed with OSB-AMS. acs.org The linchpin residue K437, which binds the acyl sulfamate in the OSB-AMS complex, is disordered in the structure with the m-phenyl ether analogue. acs.org
| PDB ID | Enzyme | Ligand | Resolution (Å) | Key Conformational States |
| 5C5H | E. coli MenE (R195K) | OSB-AMS | Not Specified | "Closed" conformation |
| 6NJ0 | Wild-type E. coli MenE | m-phenyl ether analogue | 1.8 | "Slightly open" conformation |
Molecular Interactions at the Active Site
The binding of this compound to the active site of TyrRS is a highly specific process governed by a network of molecular interactions. These interactions ensure the precise positioning of the inhibitor, mimicking the binding of the natural substrates, tyrosine and ATP, and the subsequent formation of the Tyr-AMP intermediate.
The adenosine (B11128) moiety of this compound is accommodated within a well-defined pocket in the catalytic domain of TyrRS. This pocket is shaped by a series of amino acid residues that form specific hydrogen bonds and van der Waals contacts with the adenine base and the ribose sugar.
In a comparative study of pyrimidine-substituted aminoacyl-sulfamoyl nucleosides, the crystal structure of Escherichia coli TyrRS in complex with a tyrosyl-sulfamoyl-N3-methyluridine analog revealed a subtle interplay between the nucleobase and the enzyme. nih.gov This highlights the importance of the chemical nature of the base for optimal binding. While the adenine base of this compound forms canonical interactions within this pocket, the substitution with other bases can alter the binding affinity, underscoring the pocket's role in recognizing the adenosine part of the substrate.
The ribose portion of the adenosine moiety also plays a crucial role in the binding process. Its hydroxyl groups are key in forming hydrogen bonds with the surrounding residues, further anchoring the inhibitor in the active site. The conformation of the ribose, typically a C3'-endo pucker, and the anti conformation of the glycosyl bond between the base and the sugar, are critical for optimal positioning within the binding pocket. nih.gov
The specificity of TyrRS for its cognate amino acid, tyrosine, is a critical aspect of its function. The active site of TyrRS contains a highly specific pocket that recognizes and binds the tyrosine moiety of this compound. This pocket is exquisitely shaped to accommodate the size and chemical properties of the tyrosine side chain.
The phenolic hydroxyl group of the tyrosine is a key determinant of binding specificity. It participates in a hydrogen bond network with specific residues within the active site, ensuring that only tyrosine or its close analogs are efficiently bound. For instance, in Thermus thermophilus phenylalanyl-tRNA synthetase, an enzyme that can mis-activate tyrosine, a specific glutamate (B1630785) residue (Gluβ334) is crucial for the recognition of the tyrosine moiety in the editing site, highlighting the fine-tuned nature of this recognition. nih.gov
The sulfamoyl linkage in this compound serves as a non-hydrolyzable isostere of the phosphoanhydride bond in the natural tyrosyl-AMP intermediate. This stability is key to its function as an inhibitor, allowing for the formation of a stable enzyme-inhibitor complex that can be studied using structural techniques like X-ray crystallography.
The molecular dimensions of the sulfamoyl group are very similar to those of a phosphate (B84403) group, allowing it to occupy the same space within the active site. nih.gov The geometry of the sulfamoyl linker is crucial for the correct positioning of both the adenosine and tyrosine moieties, mimicking the transition state of the aminoacylation reaction. This precise positioning is essential for establishing the network of interactions that lead to high-affinity binding.
The high affinity and specificity of this compound binding are the result of a comprehensive network of hydrogen bonds and van der Waals interactions. libretexts.orgchemguide.co.uk These non-covalent interactions occur between the inhibitor and various amino acid residues within the active site of TyrRS.
Key Hydrogen Bonding Interactions:
| Interacting Group on Inhibitor | Interacting Residue(s) in TyrRS (Representative) |
| Adenine N1 and N6 | Backbone and side chain atoms of conserved residues |
| Ribose 2'- and 3'-hydroxyls | Aspartic acid, Glutamic acid side chains |
| Tyrosine α-amino group | Main chain carbonyls, acidic residues |
| Tyrosine hydroxyl group | Specific residues ensuring tyrosine recognition |
| Sulfamoyl oxygen atoms | Backbone amides, basic residues (e.g., Lysine) |
Key Van der Waals Interactions:
| Part of Inhibitor | Interacting Residues in TyrRS (Representative) |
| Adenine ring | Aromatic and aliphatic side chains |
| Ribose ring | Hydrophobic residues |
| Tyrosine aromatic ring | Hydrophobic pocket residues |
These interactions are not isolated but form a cooperative network that collectively contributes to the stable and specific binding of the inhibitor.
Conformational Insights from Structural Data
Structural studies of TyrRS in complex with this compound and its analogs have provided significant insights into the conformational dynamics of both the inhibitor and the enzyme upon binding.
In its bound state, this compound adopts a specific conformation that is critical for its inhibitory activity. X-ray crystallographic studies of related sulfamoyl adenosine derivatives have revealed key conformational features. For instance, in the crystal structure of 5'-O-[N-(L-alanyl)-sulfamoyl]adenosine, the adenosine moiety adopts an anti conformation for the glycosyl bond and a C3'-endo pucker for the ribose ring. nih.gov This conformation is believed to be relevant for the binding of tyrosyl-AMP to TyrRS as well. nih.gov
Induced Fit and Conformational Changes in Enzyme upon Binding
The binding of this compound to its target enzyme, tyrosyl-tRNA synthetase (TyrRS), instigates significant conformational changes that are crucial for its inhibitory action. This process of induced fit ensures a high degree of specificity and affinity in the molecular recognition between the inhibitor and the enzyme.
Upon binding of this compound to Escherichia coli TyrRS, a notable rearrangement occurs in the KMSKS loop, a conserved motif in class I aminoacyl-tRNA synthetases. This loop transitions from a flexible, open state to a more compact "semi-open" conformation. rcsb.org This conformational shift is a critical component of the amino acid activation step catalyzed by the enzyme. The binding of the adenosyl moiety of the inhibitor drives this initial change, which is part of a larger, dynamic process where the loop would typically cycle between open, semi-open, and fully closed (in the presence of ATP) conformations during the catalytic cycle. rcsb.org
Similarly, in Geobacillus stearothermophilus TyrRS, the binding of a substrate induces a conformational change that repositions key catalytic residues, Lys82 and Arg86, into the active site, preparing the enzyme for catalysis. ebi.ac.uk Structural comparisons between Staphylococcus aureus and Bacillus stearothermophilus TyrRS reveal differences of approximately 1.5 Å in the Cα backbone of the Lys82-Arg86 loop and the Lys230-Lys233 loops. nih.gov These loops are positively charged and situated at the rim of the active site, highlighting their importance in binding ATP, the tyrosine substrate, and tRNA. nih.gov
Table 1: Conformational Changes in Tyrosyl-tRNA Synthetase upon Ligand Binding
| Enzyme Source | Ligand | Key Conformational Change | Affected Region(s) | Reference |
|---|---|---|---|---|
| Escherichia coli | This compound | Rearrangement to a "semi-open" form | KMSKS loop | rcsb.org |
| Geobacillus stearothermophilus | Substrate | Repositioning of catalytic residues | Lys82 and Arg86 | ebi.ac.uk |
Biochemical and Mechanistic Studies of 5 O N L Tyrosyl Sulfamoyl Adenosine
Elucidation of Enzyme Substrate Specificity
5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine (TyrSA) is a structural analog of the aminoacyl-adenylate intermediate formed during the activation of amino acids by aminoacyl-tRNA synthetases (aaRSs). This characteristic makes it a valuable tool for investigating the substrate specificity and mechanistic details of these crucial enzymes.
Insights into Aminoacylation Mechanisms
Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of the correct amino acid to its corresponding tRNA molecule, a critical step in protein synthesis. researchgate.net This process, known as aminoacylation, occurs in two main steps: the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, and the subsequent transfer of the activated amino acid to the tRNA. youtube.com TyrSA and other aminoacyl-sulfamoyl adenosine (B11128) (aaSA) analogs are non-hydrolyzable mimics of the high-energy aminoacyl-adenylate intermediate. researchgate.net By replacing the labile phospho-anhydride bond with a more stable sulfamoyl linkage, these analogs can bind tightly to the active site of aaRSs without being processed further. researchgate.net
This stable binding allows researchers to "trap" the enzyme in a state that resembles the transition state of the aminoacylation reaction. This has been instrumental in X-ray crystallography studies, providing detailed snapshots of how the enzyme recognizes and binds its specific amino acid and ATP substrates. researchgate.net The structural information gleaned from these studies reveals the intricate network of interactions within the active site that dictates substrate specificity. For instance, studies on tyrosyl-tRNA synthetase (TyrRS) complexed with TyrSA have elucidated the precise hydrogen bonding and hydrophobic interactions responsible for the selective recognition of tyrosine over other amino acids.
Furthermore, the inhibitory potency of different aaSA analogs can provide quantitative insights into substrate specificity. By synthesizing a range of aaSAs with varying amino acid side chains and measuring their ability to inhibit a particular aaRS, researchers can map the energetic contributions of different functional groups to substrate binding. This approach has been used to demonstrate the strict substrate specificity of many aaRSs. nih.govnih.gov
Role in Understanding Proofreading and Editing Activities of aaRSs
To maintain the high fidelity of protein synthesis, some aaRSs possess a proofreading or editing mechanism to correct errors, such as the misactivation of a non-cognate amino acid. researchgate.netnih.gov This editing can occur at two stages: pre-transfer editing, where the incorrect aminoacyl-adenylate is hydrolyzed, or post-transfer editing, where the misacylated tRNA is cleaved. grantome.com
TyrSA and its analogs have been pivotal in dissecting these editing pathways. Because they are resistant to hydrolysis, they can be used to study the binding and translocation of the aminoacyl moiety between the catalytic and editing sites of the enzyme. grantome.com For aaRSs that can misactivate an amino acid similar to tyrosine, the use of a non-cognate aaSA can help to determine whether the editing domain recognizes and binds the incorrect aminoacyl group.
For example, in a system where an aaRS occasionally misactivates an amino acid that is structurally similar to tyrosine, introducing TyrSA could potentially inhibit the enzyme by binding to the active site. However, if the enzyme possesses an efficient proofreading mechanism, it might be able to distinguish the "incorrect" tyrosyl moiety and attempt to hydrolyze it, even though the sulfamoyl linkage is non-hydrolyzable. Observing the enzyme's interaction with TyrSA in such a scenario can provide valuable information about the recognition and rejection of non-cognate substrates by the editing domain.
Functional Characterization in in vitro Assays
The unique properties of this compound make it a versatile tool for various in vitro assays designed to probe the function of aminoacyl-tRNA synthetases and other ATP-dependent enzymes.
ATP Depletion Assays
ATP depletion assays are used to measure the activity of ATP-consuming enzymes. In the context of aaRSs, the rate of ATP consumption is directly proportional to the rate of amino acid activation. TyrSA can be used in these assays as a potent and specific inhibitor to validate that the observed ATP depletion is indeed due to the activity of the target aaRS.
By adding TyrSA to the reaction mixture, the binding of the natural substrates (tyrosine and ATP) is blocked, leading to a significant reduction in the rate of ATP hydrolysis. This inhibitory effect confirms that the assay is measuring the intended enzymatic activity. Furthermore, by titrating the concentration of TyrSA, one can determine its inhibitory constant (Ki), providing a quantitative measure of its binding affinity to the enzyme.
Coupled Enzymatic Assays
Coupled enzymatic assays are often employed to continuously monitor the progress of a reaction by linking the production of a product to a subsequent reaction that can be easily measured, often through a change in absorbance or fluorescence. sigmaaldrich.comrsc.org For aaRSs, the production of pyrophosphate (PPi) during amino acid activation can be coupled to other enzymatic reactions.
In such a setup, TyrSA serves as a crucial negative control. The addition of TyrSA should abolish the signal generated by the coupled reaction, confirming that the entire reaction cascade is initiated by the activity of the target aaRS. This is particularly important in complex biological mixtures or high-throughput screening campaigns to rule out false positives arising from off-target effects or assay artifacts. rsc.org
Aminoacylation Inhibition Assays
Aminoacylation inhibition assays directly measure the ability of a compound to interfere with the attachment of an amino acid to its cognate tRNA. nih.gov These assays typically use radiolabeled amino acids to quantify the amount of aminoacyl-tRNA produced.
TyrSA is a benchmark inhibitor in these assays for tyrosyl-tRNA synthetase. By competing with the formation of the natural tyrosyl-adenylate intermediate, TyrSA effectively blocks the subsequent transfer of tyrosine to tRNA. The concentration-dependent inhibition of aminoacylation by TyrSA allows for the determination of its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This parameter is a standard measure of inhibitor potency.
The table below summarizes the inhibitory activities of various aminoacyl-sulfamoyl adenosine analogs against their target aaRSs, highlighting the potent and specific nature of these inhibitors.
| Compound/Analog | Target Enzyme | Assay Type | Measured Parameter | Result | Reference |
| 5'-O-[N-(Salicyl)sulfamoyl]adenosine | Salicyl-AMP ligase (MbtA) | Enzyme Inhibition | MIC99 | 0.098 µM | nih.gov |
| Aminoacyl-sulfamoyl adenosines (general) | Aminoacyl-tRNA synthetases | In vitro inhibition | Kiapp | Low nanomolar range | researchgate.net |
Analog Design and Structure Activity Relationships of 5 O N L Tyrosyl Sulfamoyl Adenosine Derivatives
Modifications of the Nucleobase Moiety
The adenine (B156593) base of the parent compound serves as a crucial recognition element, interacting with specific pockets within the active site of the target aaRS. Altering this purine (B94841) ring to other nucleobases, such as pyrimidines or deazapurines, has been a key strategy to modulate inhibitory activity and probe the structural requirements for binding.
Effects of Pyrimidine (B1678525) Substitution (e.g., Cytosine, Uracil, N3-methyluracil)
To improve the molecular properties of the aminoacyl-sulfamoyl adenosine (B11128) scaffold, a series of analogues where the adenine base was replaced with pyrimidines—specifically cytosine, uracil, and N3-methyluracil—have been synthesized and evaluated. nih.gov These derivatives were tested for their inhibitory activity against class I aaRSs, namely leucyl- (LeuRS), isoleucyl- (IleRS), and tyrosyl-tRNA synthetases (TyrRS).
The results demonstrated that the pyrimidine core could be successfully accommodated by these enzymes, with several analogues retaining potent inhibitory activity. Out of nine synthesized pyrimidine congeners, seven displayed apparent inhibition constants (Kiapp) in the low nanomolar range. nih.gov For instance, the uracil- and cytosine-based analogues of the tyrosyl-sulfamoyl nucleoside showed significant inhibition of Escherichia coli TyrRS.
X-ray crystallographic studies of Neisseria gonorrhoeae LeuRS and E. coli TyrRS in complex with these pyrimidine inhibitors revealed the structural basis for their activity. These studies highlighted a nuanced interplay between the substituted base and the enzyme's active site that dictates the relative inhibitory potency. nih.gov The ability of these pyrimidine analogues to escape natural resistance mechanisms, such as acetylation by bacterial N-acetyltransferases, was also investigated, providing further avenues for rational drug design. nih.gov
| Nucleobase | Amino Acid | Target Enzyme | Reported Activity (Kiapp) | Reference |
|---|---|---|---|---|
| Uracil | Tyrosine | E. coli TyrRS | Low Nanomolar | nih.gov |
| Cytosine | Tyrosine | E. coli TyrRS | Low Nanomolar | nih.gov |
| Uracil | Leucine | N. gonorrhoeae LeuRS | Low Nanomolar | nih.gov |
| Cytosine | Leucine | N. gonorrhoeae LeuRS | Low Nanomolar | nih.gov |
| N3-methyluracil | Leucine | N. gonorrhoeae LeuRS | Low Nanomolar | nih.gov |
Exploration of Deazapurine Analogues
Deazapurine analogues, where a nitrogen atom in the purine ring is replaced by a carbon atom, have been explored to understand the importance of specific hydrogen bonding interactions. The synthesis of 3-deazaadenosine (B1664127) analogues of aminoacyl-sulfamoyl nucleosides (aaS3DAs) revealed a distinct class bias in their inhibitory activity. drugbank.com
A series of six aaS3DAs were prepared, targeting both class I and class II aaRSs. Upon evaluation, these analogues showed a significant loss of activity against class II enzymes when compared to their parent adenosine counterparts. drugbank.com Structural analysis suggested that a conserved water molecule in the active site of class II enzymes may be crucial for recognizing the N3 position of adenine, an interaction that is lost in the 3-deaza analogues. This finding highlights the N3 atom as a key determinant for the inhibition of class II aaRSs and offers a strategy for designing class-selective inhibitors. drugbank.com Conversely, the activity against class I enzymes was largely retained, indicating that the N3 atom is less critical for binding to this class of synthetases. General studies on deaza analogues of adenosine have also indicated that the presence of the 6-amino group and the nitrogen at position 7 are important for inhibitory activity against other enzymes. sigmaaldrich.com
Modifications of the Amino Acid Moiety
The amino acid portion of the molecule is responsible for the inhibitor's specificity towards a particular aaRS. Extensive research has been conducted by varying this moiety to understand the binding pocket of different synthetases and to optimize inhibitory potency.
Dipeptidyl Derivatives
The extension of the aminoacyl moiety to a dipeptidyl group represents a potential avenue for creating inhibitors with altered binding properties, possibly extending into regions of the enzyme's active site not occupied by the single amino acid. However, based on available scientific literature, the synthesis and structure-activity relationships of 5'-O-[N-(dipeptidyl)sulfamoyl]adenosine derivatives as specific inhibitors of aminoacyl-tRNA synthetases are not extensively reported. While peptidyl conjugates of related nucleoside antibiotics have been synthesized, detailed SAR studies focusing on dipeptidyl variations of the 5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine scaffold are limited.
Exploration of Other Aminoacyl Sulfamoyl Adenosines (e.g., Seryl, Alanyl, Glutamyl, Isoleucyl, Leucyl)
A wide array of aminoacyl-sulfamoyl adenosine analogues have been synthesized to target nearly all 20 proteinogenic aaRSs. These studies have been instrumental in defining the SAR for this class of inhibitors.
For example, 5'-O-[N-(L-Glutamyl)-sulfamoyl]adenosine was found to be a potent competitive inhibitor of E. coli glutamyl-tRNA synthetase (GluRS), with a reported Ki value of 2.8 nM, making it one of the best-known inhibitors for this enzyme. drugbank.com Interestingly, it was a weaker inhibitor of the corresponding mammalian enzyme (Ki = 70 nM), demonstrating a degree of species selectivity. drugbank.com
Analogues with other amino acids have shown similar promise. The leucyl, isoleucyl, seryl, and alanyl derivatives are all potent inhibitors of their respective aaRSs. nih.govdrugbank.com In one study, non-conservative replacements of the aminoacyl moiety were found to be poorly tolerated, which is consistent with the strict substrate specificity of many aaRS enzymes. nih.gov This highlights that for strong inhibition, the amino acid side chain of the inhibitor must closely match the natural substrate of the target enzyme.
| Amino Acid Moiety | Target Enzyme | Organism | Reported Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| L-Glutamyl | GluRS | E. coli | 2.8 nM | drugbank.com |
| L-Glutamyl | GluRS | Mammalian | 70 nM | drugbank.com |
| L-Pyroglutamyl | GluRS | E. coli | 15 µM | drugbank.com |
| L-Leucyl | LeuRS | N. gonorrhoeae | Low Nanomolar (Kiapp) | nih.gov |
| L-Isoleucyl | IleRS | - | Potent Inhibitor | nih.gov |
| L-Seryl | SerRS | - | Potent Inhibitor | drugbank.com |
| L-Alanyl | AlaRS | - | Potent Inhibitor | drugbank.com |
Modifications of the Sulfamoyl Linkage and Ribose
The sulfamoyl group and the ribose sugar form the bridge between the nucleobase and the amino acid. Modifications in this region can impact the compound's chemical stability, conformation, and interaction with the enzyme.
Attempts to create more stable alternatives to the 5'-O-(N-aminoacyl)-sulfamoyl adenosine (aaSA) linkage have been explored. One strategy involved the synthesis of 5'-(N-aminoacyl)-sulfonamido-5'-deoxyadenosine (aaSoA) analogues, where the 5'-oxygen atom of the ribose is deleted. This modification was intended to reduce the electrophilicity of the C-5' carbon and thereby decrease the likelihood of an undesirable cyclization side reaction. However, this structural change proved detrimental to the inhibitory activity. With the exception of the aspartyl derivative, the synthesized aaSoA analogues were unable to inhibit their corresponding aaRS enzymes, suggesting that the 5'-oxygen atom plays a critical role in binding or proper orientation within the active site.
Exploration of Non-Acyl Sulfamate (B1201201) Inhibitors
To address these limitations, research has focused on developing novel, non-acyl sulfamate inhibitors. acs.org One such effort targeted MenE, an o-succinylbenzoate-CoA synthetase essential for bacterial menaquinone biosynthesis. acs.org Computational docking was employed to design new inhibitors, leading to the synthesis of a m-phenyl ether-linked analogue. acs.org This compound emerged as the most potent inhibitor from the series, demonstrating the potential of replacing the problematic acyl sulfamate linker with a more drug-like, non-anionic scaffold. acs.org
Development of Conformationally Constrained Analogues
Understanding the three-dimensional structure of sulfamoyladenosine derivatives is crucial for the rational design of new, more potent analogues. X-ray crystallography studies on related compounds, such as 5'-O-[N-(L-alanyl)sulfamoyl]adenosine (Ala-SA), provide valuable insights into the preferred conformations of these molecules when bound to their target enzymes. nih.gov
In its crystalline state, Ala-SA adopts an open conformation, where the L-alanine residue is positioned far from the adenosine moiety. nih.gov The conformation is characterized by a gauche/trans and trans orientation around the exocyclic C(4')-C(5') and C(5')-O(5') bonds, respectively. nih.gov The adenosine portion itself displays an anti conformation for the glycosyl bond and a C(3')-endo pucker for the ribose sugar. nih.gov The dimensions of the sulfamoyl group closely mimic those of a phosphate (B84403) group. nih.gov This detailed conformational information is biologically significant as it informs the design of conformationally constrained analogues, where the flexibility of the molecule is reduced to lock it into a bioactive conformation, potentially increasing binding affinity and specificity.
Synthetic Methodologies for Derivatives
The synthesis of this compound derivatives relies on a combination of solid-phase and solution-phase techniques, underpinned by strategic use of protecting groups to ensure regioselectivity and stability.
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers an efficient method for the preparation of peptide and related derivatives. A common strategy involves the use of base-labile Nα-9-fluorenylmethoxycarbonyl (Fmoc) amino acids in conjunction with acid-labile protecting groups for side chains and for linking the initial amino acid to the solid support, such as a polyamide resin. rsc.org This orthogonal protection scheme is advantageous as it avoids the repetitive and harsh acidic conditions required in other methods, allowing the synthesis to proceed under exceptionally mild conditions. rsc.org This technique is particularly well-suited for creating libraries of analogues for structure-activity relationship studies.
Solution-Phase Synthetic Routes
Solution-phase synthesis provides a versatile route for producing sulfamoyladenosine analogues. A general approach often begins with the protection of the 2' and 3'-hydroxyl groups of adenosine, for instance, by forming an isopropylidene ketal or by using silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). nih.govmdpi.com The exposed 5'-hydroxyl group is then reacted with sulfamoyl chloride in a suitable solvent. mdpi.com The resulting 5'-O-sulfamoyladenosine intermediate is subsequently coupled with a protected amino acid, such as N-Boc-L-tyrosine, often activated as an N-hydroxysuccinimide (OSu) ester in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com The synthesis is completed by removing the protecting groups. For example, an isopropylidene ketal and a Boc group can be cleaved simultaneously using aqueous trifluoroacetic acid (TFA). nih.gov Silyl ethers are typically removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov
Protective Group Strategies
A robust protective group strategy is fundamental to the successful synthesis of complex nucleoside analogues. The 5'-hydroxyl group of a nucleoside is the primary and most sterically accessible hydroxyl, making it the most reactive in nucleophilic substitutions. umich.edu Therefore, its protection is mandatory in nearly all synthetic routes to ensure regioselective modification at other positions or to build oligonucleotide chains. umich.edu
The broader strategy often employs an orthogonal system, where different protecting groups can be removed without affecting others. wiley-vch.de For instance, benzyl (B1604629) ethers may be used as "permanent" protecting groups, stable to most conditions but removable by catalytic hydrogenation, while silyl ethers or certain acyl esters serve as "temporary" groups. wiley-vch.de The choice of protecting group can also influence the reactivity of the molecule; electron-withdrawing groups like acyls can deactivate nearby reaction centers. wiley-vch.de
Computational Approaches in Analog Design
Computational methods, particularly structure-based drug design and molecular docking, are powerful tools in the development of novel this compound analogues. These approaches were instrumental in the design of non-acyl sulfamate inhibitors of the enzyme MenE. acs.org
In this study, computational docking was used to predict how potential new molecules would bind to the active site of the enzyme. acs.org This allowed for the virtual screening and prioritization of candidates before undertaking their chemical synthesis. acs.org A key success was the design of a m-phenyl ether-linked analogue. acs.org When the X-ray co-crystal structure of this inhibitor bound to MenE was later determined, it was compared to the initial computational prediction. acs.org The comparison revealed that the adenosine part of the inhibitor and the o-succinylbenzoate (OSB) aromatic ring overlapped well with the parent acyl-sulfamate inhibitor (OSB-AMS), with a root-mean-square deviation (rmsd) of 0.63 Å and 0.76 Å, respectively. acs.org However, the novel aryl ether linker protruded further from the binding pocket than the original acyl sulfamate linker, a subtle but important difference that could only be fully appreciated by combining computational and experimental methods. acs.org
Research Findings Summary
| Topic | Key Finding | Citation |
| Non-Acyl Sulfamate Inhibitors | N-acyl sulfamates have poor cell permeability due to their anionic nature; a m-phenyl ether-linked analogue was developed as a potent, non-anionic inhibitor of MenE. | acs.org |
| Conformationally Constrained Analogues | X-ray analysis of Ala-SA, a related analogue, shows it adopts an 'open' conformation, providing a structural basis for designing more rigid derivatives. | nih.gov |
| Solid-Phase Synthesis | The use of base-labile Fmoc protection with acid-labile resin linkers allows for synthesis under very mild conditions. | rsc.org |
| Solution-Phase Synthesis | A general route involves protection of adenosine, reaction with sulfamoyl chloride, coupling with a protected amino acid, and final deprotection. | nih.govmdpi.com |
| Protective Group Strategies | The 5'-OH group requires protection, often with trityl groups; orthogonal strategies using different classes of protecting groups (e.g., silyl, benzyl) are crucial. | umich.eduwiley-vch.de |
| Computational Design | Computational docking was successfully used to design novel non-acyl sulfamate inhibitors, with predictions later confirmed and refined by X-ray crystallography. | acs.org |
Molecular Docking Studies
Molecular docking and structural analysis have provided significant insights into the binding mode of this compound, also known as TyrSA, within the active site of its target enzyme, Tyrosyl-tRNA synthetase (TyrRS). The crystal structure of Leishmania donovani Tyrosyl-tRNA synthetase (LdTyrRS) in a complex with TyrSA reveals that the inhibitor engages with active site residues by occupying the distinct tyrosine and adenine binding pockets. nih.gov This binding mimics the natural substrate, tyrosyl adenylate, which is an intermediate in the aminoacylation reaction catalyzed by TyrRS. nih.govnih.gov
The interaction of TyrSA with the enzyme is extensive. nih.gov The tyrosine and adenine moieties of the inhibitor settle into their respective binding pockets, establishing numerous stabilizing contacts. nih.gov The active site of TyrRS features several conserved motifs crucial for binding and catalysis. Upon binding TyrSA, key structural elements, including the HIGH (His-Ile-Gly-His) and KMSKS (Lys-Met-Ser-Lys-Ser) motifs, become well-ordered, adopting a "closed" conformation that secures the inhibitor. researchgate.net
In docking studies of related 5'-O-[(N-Acyl)sulfamoyl]adenosine analogs targeting other adenylation enzymes, the shape and nature of the acyl group were found to be critical. For instance, docking studies on inhibitors of MbtA revealed that a benzoyl substituent is required for potent inhibition, while bulky, non-aromatic groups like cyclohexyl led to unfavorable steric contacts with residues lining the binding pocket, suggesting the pocket is not sufficiently large to accommodate saturated ring systems. nih.gov
Molecular dynamics simulations performed on TyrRS from various organisms further illuminate the binding process. These studies show that the enzyme's active site is highly plastic and can be remodeled by the binding of different substrates or inhibitors. nih.govembopress.org The binding of ligands like TyrSA induces a conformational change that stabilizes the complex. nih.gov
Conformational Searches and Bioactive Conformation Identification
The bioactive conformation of an inhibitor is the specific three-dimensional shape it adopts when bound to its biological target. For this compound (TyrSA), its bioactive conformation has been explicitly determined through the X-ray crystal structure of its complex with Leishmania donovani Tyrosyl-tRNA synthetase (LdTyrRS). nih.govresearchgate.net This structure provides a static yet detailed snapshot of the inhibitor as it actively engages with the enzyme.
A critical finding from the structural analysis is that the binding of TyrSA induces a significant conformational change in the enzyme's active site, shifting it to a "closed" state. nih.govresearchgate.net In the absence of a ligand, flexible regions of the enzyme, such as the KMSKS loop, are often disordered. nih.govembopress.org However, upon binding TyrSA, these loops become well-ordered to form a more compact and catalytically competent active site structure. nih.govresearchgate.net Specifically, the KMSKS loop and a loop spanning residues 146–154 move closer to the inhibitor, stabilizing its bound conformation. nih.govresearchgate.net
Molecular dynamics simulations complement these static structural data by providing insights into the dynamic nature of this induced-fit process. nih.gov Studies on Staphylococcus aureus TyrRS have shown that the KMSKS loop is inherently flexible, balancing between open and semi-open forms. nih.gov The binding of substrates or inhibitors drives this loop into a more closed conformation, a change that is believed to be essential for the catalytic reaction and subsequent tRNA binding. nih.gov
Computational chemistry approaches, such as conformational searches, are instrumental in studying the energy required for flexible molecules to adopt their bioactive state. gu.se For related aminoacyl-AMP analogues, molecular modeling has been used to identify potential bioactive conformations based on existing X-ray data. gu.se These studies calculate the energy penalties for various designed inhibitors to adopt the required bioactive shape, helping to rationalize structure-activity relationships and guide the design of new, more potent derivatives. gu.se
Broader Research Implications and Future Directions for 5 O N L Tyrosyl Sulfamoyl Adenosine Research
TyrSA as a Research Probe in Mechanistic Enzymology
The stability of TyrSA, in contrast to the transient nature of the natural aminoacyl-adenylate intermediate, makes it an exceptional tool for studying the intricacies of aminoacyl-tRNA synthetase (aaRS) function.
A significant challenge in structural biology is capturing the three-dimensional structure of an enzyme as it binds to its transition state intermediate. TyrSA, by mimicking the tyrosyl-adenylate intermediate, allows researchers to stabilize and crystallize the enzyme-intermediate complex. This has been successfully demonstrated with tyrosyl-tRNA synthetase (TyrRS) and other related enzymes. nih.gov For instance, the crystal structure of Thermus thermophilus Phenylalanyl-tRNA synthetase has been determined in a complex with TyrSA. ebi.ac.uk These crystal structures provide a static yet detailed snapshot of the molecular interactions within the enzyme's active site. By analyzing the contacts between TyrSA and the surrounding amino acid residues, scientists can gain a precise understanding of how the natural substrate is recognized and positioned for catalysis. This structural information is fundamental for comprehending the enzyme's mechanism at a molecular level.
Beyond static crystal structures, TyrSA is instrumental in studying the dynamic nature of enzyme active sites. nih.gov Techniques such as fluorescence spectroscopy and nuclear magnetic resonance (NMR) can be employed with TyrSA to monitor conformational changes in the enzyme upon binding of the intermediate analogue. These studies reveal how the enzyme's structure flexes and adapts to accommodate the substrate and facilitate the chemical reaction. Comparing the enzyme's conformation when bound to TyrSA versus other ligands, such as the amino acid and ATP separately, allows for a detailed reconstruction of the catalytic cycle. This understanding of active site dynamics is crucial for a complete picture of enzyme function. nih.gov
Contributions to Understanding Genetic Code Expansion
The ability to incorporate non-natural amino acids (nnAAs) into proteins, a process known as genetic code expansion, holds immense potential for creating novel proteins with enhanced or new functions. nih.govaddgene.orgmdpi.com TyrSA and its analogues have played a pivotal role in the engineering of the enzymes at the heart of this technology.
Genetic code expansion relies on the development of orthogonal aaRS-tRNA pairs, where an engineered synthetase specifically recognizes a non-natural amino acid and charges it onto a dedicated tRNA. nih.govfrontiersin.orgresearchgate.net This engineered aaRS must be highly selective for the nnAA over any of the 20 canonical amino acids. The process of engineering these synthetases often involves mutating the amino acid binding pocket of a naturally occurring aaRS. TyrSA and related compounds serve as critical guides in this engineering process. By determining the crystal structure of a wild-type aaRS in complex with an inhibitor like TyrSA, researchers can identify the key residues that define the shape and chemical properties of the active site. nih.gov This structural information allows for the rational design of mutations aimed at altering the substrate specificity of the enzyme to accommodate a desired nnAA. The inhibitory properties of these analogues are also used in selection and screening assays to identify successfully engineered aaRS variants from large libraries of mutants.
Role in Rational Design of Enzyme Inhibitors
The essential role of aminoacyl-tRNA synthetases in protein synthesis makes them attractive targets for the development of antimicrobial and other therapeutic agents. TyrSA has served as a foundational template for the rational design of potent and selective inhibitors.
As a stable mimic of the reaction intermediate, TyrSA represents an ideal starting point for inhibitor design. researchgate.net Its structure can be systematically modified to enhance its binding affinity and selectivity for a specific aaRS. addgene.orgnih.govdrugbank.com For example, structure-activity relationship (SAR) studies on related 5'-O-[(N-acyl)sulfamoyl]adenosines have demonstrated that modifications to the amino acid or the adenosine (B11128) moiety can significantly impact inhibitory potency and specificity. nih.govnih.gov This approach has led to the development of inhibitors with low nanomolar affinities for their target synthetases. The principles learned from studying TyrSA and its derivatives can be applied to design inhibitors for other adenylating enzymes, expanding the potential therapeutic applications. nih.gov
Overcoming Resistance Mechanisms through Analog Development
The emergence of resistance to antimicrobial and anticancer agents is a significant challenge in medicinal chemistry. In the context of inhibitors targeting aminoacyl-tRNA synthetases (aaRS), such as 5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine, resistance can arise from several mechanisms. These primarily include on-target mutations in the synthetase enzyme that reduce inhibitor binding affinity and off-target mechanisms like the activation of alternative cellular pathways that bypass the inhibited step. nih.govresearchgate.net The development of analogs of the parent inhibitor is a key strategy to circumvent these resistance mechanisms.
Analog development is guided by detailed structure-activity relationship (SAR) studies. For sulfamoylated adenosine inhibitors, this involves systematically modifying different parts of the molecule to understand their contribution to binding and inhibitory activity. nih.gov For instance, in a study on related 5'-O-[(N-acyl)sulfamoyl]adenosines targeting an adenylation enzyme in Mycobacterium tuberculosis, researchers explored modifications of the acyl group. nih.gov They discovered that a benzoyl substituent was crucial for activity and that specific substitutions on the benzoyl ring, such as a hydroxyl or fluoro group at the C-2 position, were necessary for potent inhibition. nih.gov This systematic approach allows for the design of new analogs that can effectively inhibit mutated, resistant forms of the target enzyme.
Furthermore, understanding the specific mutations that confer resistance is critical. For example, resistance to tyrosine kinase inhibitors (TKIs), a class of drugs with a similar mode of action in targeting ATP-binding sites, often involves "gatekeeper" mutations. researchgate.net These mutations occur in the ATP-binding pocket and sterically hinder the binding of the inhibitor without significantly affecting the enzyme's natural substrate binding. The development of next-generation inhibitors involves creating analogs with modified structures that can accommodate these changes in the binding site, thereby restoring inhibitory activity. nih.govresearchgate.net By creating a diverse library of analogs with varied steric and electronic properties, it is possible to identify compounds that are active against a panel of resistant enzyme variants. This proactive approach can lead to the development of therapies that are not only potent but also possess a higher barrier to the development of resistance.
Comparative Biochemical Studies across Organisms
Differences in Enzyme Recognition and Inhibition across Species (e.g., bacterial, archaeal, protozoan, human)
Aminoacyl-tRNA synthetases (aaRSs) are ancient and essential enzymes found in all domains of life, yet they exhibit significant structural and functional diversity across different species. nih.gov This diversity leads to differences in how inhibitors like this compound are recognized and the extent to which they inhibit the target tyrosyl-tRNA synthetase (TyrRS). These differences can be exploited for the development of species-specific antimicrobial agents with minimal effects on the human host.
TyrRS, along with tryptophanyl-tRNA synthetase (TrpRS), belongs to subclass Ic of the class I aaRSs. nih.gov While the core catalytic function is conserved, there are notable differences between the TyrRS enzymes of bacteria, archaea, and eukaryotes. For example, early sequence comparisons revealed that TrpRS and TyrRS from eukaryotes and archaea are more similar to each other than to their bacterial counterparts. nih.gov This suggests that the TyrRS enzymes in these domains have distinct structural features that can be targeted for selective inhibition.
The cellular context of the enzyme can also differ. In eukaryotes, several aaRSs, including the one for tyrosine in some organisms, are part of large multi-synthetase complexes (MSCs). mdpi.com These complexes, which are not typically found in bacteria, can influence the structure and accessibility of the individual synthetases. mdpi.com An inhibitor's ability to access and bind to the TyrRS within this complex may differ from its interaction with the free enzyme found in prokaryotes.
Furthermore, studies on inhibitors of related adenylation enzymes, such as those involved in siderophore biosynthesis in Mycobacterium tuberculosis, have shown that even closely related bacterial species can have different susceptibilities. The potency of 5'-O-[(N-acyl)sulfamoyl]adenosine analogs was found to be highly dependent on the specific acyl group, indicating a strict substrate specificity of the target enzyme that can vary between organisms. nih.gov This highlights the potential for developing narrow-spectrum antibiotics by targeting these species-specific differences in aaRS enzyme structure and function.
Insights into Evolutionary Divergence of Aminoacyl-tRNA Synthetases
The study of how inhibitors like this compound interact with their target enzymes across different species provides valuable insights into the evolutionary history of the aminoacyl-tRNA synthetase family. johnshopkins.edu These enzymes are believed to have origins that may predate the last universal common ancestor, making them excellent subjects for understanding the development of the genetic code and protein synthesis machinery. nih.gov
The aaRSs are divided into two distinct structural classes, Class I and Class II, which are thought to have arisen from independent evolutionary origins. nih.gov The differential inhibition of TyrRS (a Class I enzyme) from various organisms by a single compound can illuminate the subtle, and sometimes significant, structural changes that have occurred within this class over billions of years of evolution. For example, the observation that eukaryotic and archaeal TyrRS are more closely related to each other than to bacterial TyrRS supports the theory that the genetic code was still evolving after the divergence of the three domains of life. nih.gov
Comparative inhibition studies can also shed light on the evolution of substrate specificity. The fact that minor modifications to the tyrosine-mimicking portion of this compound can dramatically alter its inhibitory profile against different species' TyrRS suggests that the amino acid binding pocket of this enzyme has undergone significant evolutionary divergence. nih.gov This is consistent with the broader understanding that while the core function of attaching an amino acid to its cognate tRNA is highly conserved, the enzymes themselves have shown remarkable evolutionary plasticity. johnshopkins.educhapman.edu
Moreover, the existence of paralogs (duplicate genes) of aaRSs in some organisms, which can confer resistance to natural inhibitors, is another facet of their evolutionary history. chapman.edu Studying how this compound and its analogs interact with these paralogs can help to uncover the evolutionary pressures that have shaped this enzyme family and may lead to the discovery of new antibiotic targets. chapman.edu
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine, and how are intermediates purified and characterized?
- Methodology : Synthesis typically involves sequential functionalization of the adenosine scaffold. Key steps include:
- Sulfamoylation : Reaction of protected adenosine derivatives with sulfamoyl chloride in acetonitrile-DMA, followed by purification via silica gel chromatography .
- Tyrosyl conjugation : Activation of L-tyrosine using carbonyldiimidazole (CDI) in the presence of DBU, followed by coupling to the sulfamoyl intermediate .
- Deprotection : Acidic removal of isopropylidene groups (e.g., 80% aqueous TFA) to yield the final triethylammonium salt .
- Characterization : Intermediates are confirmed via / NMR, HRMS, and HPLC (>99% purity) .
Q. How is the structural integrity of this compound validated for target binding studies?
- Methodology : X-ray crystallography of homologous systems (e.g., PheRS complexed with this compound analogues) reveals key interactions, such as hydrogen bonding between the tyrosyl hydroxyl group and Gluβ334 in the enzyme's active site .
- Fluorescence assays : Modified nucleobases (e.g., 8-aza-3-deazaadenosine) with Stokes shifts (~100–140 nm) enable tracking of cellular localization and stability .
Q. What in vitro assays are used to assess enzyme inhibition potency against adenylating enzymes like MbtA?
- Methodology : Recombinant enzyme assays under initial velocity conditions measure apparent values using the Morrison equation for tight-binding inhibitors. For example:
- MbtA inhibition : values in the nM range (6.1–25 nM) are determined via competition with natural substrates (e.g., salicyl-AMP) .
- Slow-onset inhibition kinetics : Time-dependent assays monitor non-linear product formation, indicative of conformational changes upon inhibitor binding .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies resolve discrepancies between biochemical potency and whole-cell activity in Mycobacterium tuberculosis?
- Key Findings : Despite nM-range values against MbtA, whole-cell MICs under iron-deficient conditions are weaker (12.5–>50 μM). This is attributed to:
- Cellular accumulation barriers : Modified nucleobases (e.g., 8-aza-3-deaza) reduce membrane permeability, as shown via fluorescence quenching in aqueous environments .
- Metabolic instability : Prodrug strategies (e.g., esterification of the 5'-OH group) improve bioavailability but require optimization to retain target engagement .
Q. What experimental approaches address conflicting data on the role of the nucleobase domain in enzyme inhibition?
- Comparative SAR : Analogues lacking the N-3 atom (e.g., 8-aza-3-deazaadenosine) show 31-fold reduced potency compared to isosteric phenyl-substituted derivatives, highlighting the critical role of N-3 in transition-state stabilization .
- Mutagenesis studies : Substitution of active-site residues (e.g., PheRS Gluβ334) validates steric and electronic complementarity between the tyrosyl group and the enzyme .
Q. How can fluorescence properties of this compound derivatives be leveraged for mechanistic studies?
- Applications :
- Cellular tracking : Fluorescent analogues (λem 409–442 nm) enable visualization of mycobacterial uptake via confocal microscopy .
- Binding kinetics : Time-resolved fluorescence polarization assays quantify dissociation constants () in live cells, bypassing radiolabeling .
Q. What strategies optimize the balance between enzymatic inhibition and pharmacokinetic properties in vivo?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
